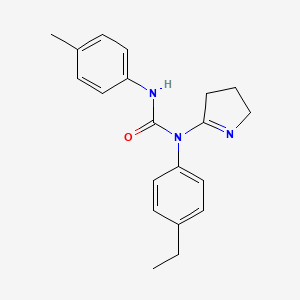![molecular formula C20H16N2OS B2606019 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-53-0](/img/structure/B2606019.png)
3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring. The specific compound you mentioned, “3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one”, would have additional methylbenzyl and phenyl groups attached to this core structure.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a pyrimidine ring fused with a thiophene ring. The specific compound you mentioned would have additional methylbenzyl and phenyl groups attached to this core structure .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones would depend on the specific conditions and reagents used. Generally, these compounds can participate in various reactions due to the presence of the reactive pyrimidine ring .科学的研究の応用
Preclinical Pharmacology and Pharmacokinetics
Research on substances similar to 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one often focuses on their preclinical pharmacology and pharmacokinetics. For instance, studies on compounds like CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, provide valuable insights into their binding affinity, efficacy, safety pharmacology, and neurotoxicity in the context of developing new treatments for disorders such as major depressive disorder (Garner et al., 2015).
Environmental Exposure and Health Effects
Research also explores the environmental exposure to various compounds and their potential health effects. Studies have documented the presence of organophosphorus and pyrethroid pesticides in human samples, indicating widespread chronic exposure and emphasizing the need for understanding the health implications of such exposures (Babina et al., 2012). Similar research on the compound of interest could explore its environmental presence and potential impacts on human health.
Dietary Assessment and Exposure
Another area of research involves assessing dietary exposure to xenobiotics, including those derived from food processing, and identifying dietary and lifestyle factors associated with their intake (Zapico et al., 2022). This research contributes to understanding the sources of exposure and guiding public health recommendations.
Biomonitoring and Human Exposure
Biomonitoring studies measure the concentrations of various environmental phenols and parabens in human biological samples, providing insights into the exposure levels and potential health risks associated with these compounds. These studies highlight the ubiquity of certain chemicals and the importance of ongoing monitoring to assess exposure and inform risk assessment and management strategies (Wang et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(3-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-5-7-15(10-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBJEJGANQWPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)


![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2605947.png)



![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605952.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2605956.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2605959.png)
